molecular formula C34H30N4O8S B2766048 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688062-24-0

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

Cat. No.: B2766048
CAS No.: 688062-24-0
M. Wt: 654.69
InChI Key: SNXXYTYAAZZRPG-UHFFFAOYSA-N
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Description

This compound is a complex benzamide derivative featuring a quinazolinone core fused with a [1,3]dioxolo ring system. Key structural elements include:

  • Benzamide backbone: Linked to a 3,4-dimethoxyphenylethyl group, which may enhance lipophilicity and membrane permeability.
  • Sulfanyl-linked nitro group: The 6-{[(4-nitrophenyl)methyl]sulfanyl} substituent likely contributes to redox activity or electrophilic interactions.

The compound’s synthesis likely involves multi-step coupling reactions, as inferred from analogous quinazolinone derivatives (e.g., ).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[(4-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N4O8S/c1-43-28-12-7-21(15-29(28)44-2)13-14-35-32(39)24-8-3-22(4-9-24)18-37-33(40)26-16-30-31(46-20-45-30)17-27(26)36-34(37)47-19-23-5-10-25(11-6-23)38(41)42/h3-12,15-17H,13-14,18-20H2,1-2H3,(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXXYTYAAZZRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC=C(C=C6)[N+](=O)[O-])OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a complex organic compound that exhibits potential biological activity. Its structure incorporates multiple functional groups that may interact with various biological targets, making it a candidate for medicinal chemistry research.

Chemical Structure and Properties

The compound features:

  • A dimethoxyphenyl group which may enhance lipophilicity and cellular uptake.
  • A nitrophenylmethylsulfanyl moiety that could contribute to its reactivity and interaction with biological molecules.
  • A quinazoline core known for its pharmacological properties.

The exact mechanism of action for this compound is not fully elucidated. However, based on its structural components, it is hypothesized to interact with biological targets through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • π-π stacking interactions

These interactions suggest potential activity against enzymes or receptors involved in various biochemical pathways.

Antimicrobial Activity

Studies have indicated that similar compounds within the quinazoline class exhibit antimicrobial properties. For instance, related compounds demonstrated varying degrees of activity against bacterial strains and fungi. The minimum inhibitory concentration (MIC) values were compared to standard antibiotics like ciprofloxacin and ketoconazole, showing promising results in inhibiting microbial growth .

Cytotoxicity and Apoptosis Induction

In cellular studies, compounds with similar structures have been shown to induce apoptosis in cancer cell lines. For example, certain derivatives enhanced caspase activity significantly at micromolar concentrations, indicating their potential as anticancer agents .

Study 1: Anticancer Activity

A study focusing on quinazoline derivatives reported that specific structural modifications led to enhanced cytotoxicity in breast cancer cell lines (MDA-MB-231). The compounds induced morphological changes consistent with apoptosis and showed increased caspase-3 activation at concentrations as low as 1 μM .

Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of a series of nitrophenyl-substituted compounds against various pathogens. The results highlighted that certain derivatives exhibited significant antimicrobial activity comparable to established treatments .

Data Summary

Activity Type Compound MIC (µg/mL) Effect
AntimicrobialN-[2-(3,4-dimethoxyphenyl)ethyl]-...VariesInhibits bacterial growth
CytotoxicitySimilar quinazoline derivatives1.0 - 10.0Induces apoptosis
Enzyme InteractionCompounds with quinazoline coreN/APotential enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules:

Compound Name/ID Key Similarities Key Differences Source
N-[(4-methoxyphenyl)methyl]-6-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-quinazolin-7-yl)hexanamide Quinazolinone core, sulfanyl-nitro group Hexanamide chain replaces benzamide; lacks dioxolo ring
2-(3-(6,8-Bis(4-methoxyphenyl)-tetrahydroquinazolin-2-yl)propyl)quinazolin-4(3H)-one Quinazolinone core, methoxyphenyl groups No dioxolo or sulfanyl-nitro substituents; additional tetrahydroquinazoline
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) Benzamide backbone, phenolic groups Simpler structure; lacks quinazolinone and nitro groups

Structural Similarity Metrics :

  • Tanimoto Coefficient: Using Morgan fingerprints (), the compound likely shares ~60–70% similarity with the hexanamide derivative () due to overlapping quinazolinone and sulfanyl-nitro motifs.
  • Murcko Scaffold Analysis (): The quinazolinone-dioxolo core represents a unique chemotype distinct from triazoles () or simpler benzamides ().
Physicochemical Properties

Calculated properties compared to analogues:

Property Target Compound (Inferred) Hexanamide Derivative THHEB
Molecular Weight ~700 g/mol 688.81 g/mol 331.3 g/mol
LogP (XlogP) ~5.2 4.7 2.1
H-Bond Donors 1 1 4
H-Bond Acceptors 9 9 6
Rotatable Bonds 12 12 5

Its rotatable bond count aligns with hexanamide derivatives, indicating moderate flexibility.

Bioactivity and Functional Comparisons

Antioxidant Activity

While the target compound’s activity is unreported, structurally related benzamides like THHEB demonstrate potent antioxidant effects, including DPPH radical scavenging (IC50 = 22.8 μM) and DNA protection (IC50 = 4 μM) . The nitro group in the target compound may introduce redox activity, though excessive lipophilicity could limit solubility in aqueous assays.

Antimicrobial Potential

Quinazolinone derivatives with sulfanyl groups (e.g., ) often show antimicrobial activity. For example, triazole-thiadiazole hybrids () exhibit MIC values of 8–32 μg/mL against S. aureus. The target compound’s nitro group may enhance electrophilic interactions with microbial enzymes.

Computational Binding Affinity
  • Docking Studies (): The sulfanyl-nitro group may anchor the compound to hydrophobic enzyme pockets, similar to verongiida alkaloids .
  • Chemical Space Networking (): A Tanimoto coefficient ≥0.5 with hexanamide derivatives () would classify them in the same chemotype cluster, enabling affinity comparisons.

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